Cas no 38148-63-9 (4-Hydroxybenzamidine, Hydrochloride)

4-Hydroxybenzamidine hydrochloride is a chemical compound commonly used as a selective inhibitor of serine proteases, particularly trypsin-like enzymes. Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biochemical and pharmacological applications. The compound features a benzamidine group, which confers high affinity for binding to protease active sites, and a hydroxyl group that can influence reactivity and interaction specificity. This reagent is valued for its stability, purity, and consistent performance in enzyme inhibition studies, protein purification, and structural biology research. Its well-defined inhibitory properties make it a useful tool for investigating protease-mediated pathways and developing therapeutic agents.
4-Hydroxybenzamidine, Hydrochloride structure
38148-63-9 structure
Product Name:4-Hydroxybenzamidine, Hydrochloride
CAS No:38148-63-9
MF:C7H9ClN2O
MW:172.61216044426
MDL:MFCD00136405
CID:54813
PubChem ID:217124
Update Time:2025-11-01

4-Hydroxybenzamidine, Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxybenzamidine hydrochloride
    • 4-HYDROXY-BENZAMIDINE HCL
    • 4-(diaminomethylidene)cyclohexa-2,5-dien-1-one,hydrochloride
    • AMINO(4-HYDROXYPHENYL)METHANIMINIUM CHLORIDE
    • Benzenecarboximidamide,4-hydroxy-, monohydrochloride (9CI)
    • 4-Amidinophenol hydrochloride
    • p-Hydroxybenzamidine hydrochloride
    • p-Hydroxybenzamidinemonohydrochloride
    • 4-hydroxybenzidine hydrochloride
    • 4-Hydroxybenzamidinehydrochloride
    • 4-hydroxybenzimidamide hydrochloride
    • Benzenecarboximidamide, 4-hydroxy-, monohydrochloride
    • Benzamidine, p-hydroxy-, monohydrochloride
    • 4-Hydroxybenzenecarboximidamide monohydrochloride
    • 4-hydroxybenzene-1-carboximidamide hydrochloride
    • 4-hydroxybenzenecarboximidamide hydrochloride
    • 4-hydroxybenzenecarboxamid
    • 4-hydroxybenzenecarboxamidine, chloride
    • 4-N-PENTYLOXYBENZOYLCHLORIDE
    • DTXSID40959083
    • AKOS008090155
    • P-HYDROXYBENZAMIDINE MONOHYDROCHLORIDE
    • FT-0618688
    • Z1262398570
    • NSC 329364
    • 4-hydroxybenzamidine-hydrochloride
    • PS-8653
    • H1510
    • SCHEMBL4279969
    • NSC-329364
    • AB03766
    • 38148-63-9
    • VHVJRSVTZPYXEH-UHFFFAOYSA-N
    • MFCD00136405
    • 4-HYDROXYBENZAMIDINE HCL
    • 4-hydroxybenzenecarboximidamide;hydrochloride
    • CS-W017570
    • Q-101112
    • 4-Hydroxybenzamidine, HCl
    • 4-hydroxybenzamidine, hydrochloride
    • NSC329364
    • HYDROXYBENZAMIDINE HYDROCHLORIDE
    • AMY14869
    • EN300-88761
    • SY018812
    • 4-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1)
    • DB-001477
    • 4-Hydroxybenzamidine, Hydrochloride
    • MDL: MFCD00136405
    • Inchi: 1S/C7H8N2O.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,10H,(H3,8,9);1H
    • InChI Key: VHVJRSVTZPYXEH-UHFFFAOYSA-N
    • SMILES: Cl.OC1C=CC(C(=N)N)=CC=1

Computed Properties

  • Exact Mass: 172.04000
  • Monoisotopic Mass: 172.040341
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 70.1

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 221.0 to 225.0 deg-C
  • Boiling Point: 313.9°C at 760 mmHg
  • Flash Point: 107.3℃
  • Water Partition Coefficient: Soluble in water.
  • PSA: 70.10000
  • LogP: 2.27830
  • Sensitiveness: Hygroscopic
  • λmax: 305(H2O)(lit.)
  • Vapor Pressure: No data available

4-Hydroxybenzamidine, Hydrochloride Security Information

4-Hydroxybenzamidine, Hydrochloride Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-Hydroxybenzamidine, Hydrochloride Pricemore >>

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Additional information on 4-Hydroxybenzamidine, Hydrochloride

4-Hydroxybenzamidine Hydrochloride (CAS No. 38148-63-9): A Versatile Compound in Modern Chemical Biology and Drug Development

In the realm of chemical biology and pharmaceutical research, 4-hydroxybenzamidine hydrochloride (CAS No. 38148-63-9) has emerged as a critical compound with multifaceted applications. This organic salt, derived from the amidine functional group conjugated to a hydroxyl-substituted benzene ring, exhibits unique physicochemical properties that make it indispensable in both academic investigations and preclinical drug discovery pipelines. Recent advancements in synthetic methodologies and mechanistic understanding have further solidified its role as a key player in exploring epigenetic regulation, enzymatic inhibition, and signal transduction pathways.

The molecular structure of 4-hydroxybenzamidine hydrochloride comprises a benzene ring bearing a hydroxyl group at the para position (p-OH) and an amidine moiety (N2H2). This configuration confers dual reactivity: the amidine group acts as a potent electrophilic trap for cysteine residues in proteins, while the hydroxyl substituent enhances aqueous solubility and metabolic stability. These features are particularly advantageous in designing targeted inhibitors for enzymes such as histone deacetylases (HDACs), where cysteine-based covalent binding strategies are increasingly employed to achieve selectivity.

In oncology research, 4-hydroxybenzamidine hydrochloride has gained attention as a prototype HDAC inhibitor. A 2023 study published in Cancer Research demonstrated its ability to selectively target HDAC6 isoforms through cysteine-69 linkage, leading to disruption of microtubule dynamics in triple-negative breast cancer cells. Unlike traditional pan-HDAC inhibitors associated with neurotoxicity, this compound showed reduced off-target effects by maintaining HDAC1/2 activity critical for neuronal function. Such isoform-selective properties highlight its potential for developing next-generation anticancer agents with improved therapeutic indices.

Beyond epigenetic modulation, recent investigations reveal its neuroprotective capabilities through modulation of Nrf2-Keap1 signaling pathways. In an Alzheimer's disease model study from Nature Communications (2023), 4-hydroxybenzamidine hydrochloride treatment enhanced glutathione synthesis by stabilizing Nrf2 transcription factor, thereby mitigating oxidative stress-induced neuronal death. This dual action on both epigenetic regulation and antioxidant pathways suggests promising applications in combinatorial therapies addressing neurodegenerative diseases.

Synthetic chemists have optimized routes for scalable production of 4-hydroxybenzamidine hydrochloride, with a notable advancement reported in the Journal of Medicinal Chemistry (2022). The improved protocol employs microwave-assisted condensation between p-hydroxybenzoic acid hydrazide and cyanamide under solvent-free conditions, achieving 91% yield with purification via crystallization from ethanol/water mixtures. Such process improvements align with green chemistry principles while ensuring compliance with Good Manufacturing Practices (GMP) standards required for clinical development.

In immunology studies, this compound has been identified as a novel regulator of NF-κB signaling pathways. Research published in Immunity (2023) showed that 4-hydroxybenzamidine hydrochloride inhibits IKKβ kinase activity by forming reversible Michael adducts with cysteine residues at the ATP-binding pocket. This mechanism suppresses pro-inflammatory cytokine production in macrophages without compromising antimicrobial responses, offering a unique strategy for treating autoimmune disorders like rheumatoid arthritis while avoiding immunosuppression risks associated with current therapies.

The compound's photophysical properties have also found utility in bioimaging applications. A 2023 Angewandte Chemie report described its use as a fluorescent probe for real-time monitoring of intracellular thiol redox status. Upon reacting with glutathione or thioredoxin systems, the amidine group undergoes irreversible conjugation leading to fluorescence quenching – enabling quantitative assessment of oxidative stress levels in live cells without requiring exogenous cofactors or enzymatic activation.

Clinical translation efforts are currently focused on evaluating its efficacy against solid tumors resistant to conventional chemotherapy. Phase I trials initiated in 2023 at MD Anderson Cancer Center are investigating dose-response relationships using positron emission tomography (PET) imaging techniques adapted from preclinical studies showing selective tumor accumulation mediated by overexpressed HDAC6 in malignant cells. Preliminary pharmacokinetic data indicate favorable bioavailability when administered via intravenous infusion at sub-toxic doses.

In conclusion, 4-hydroxybenzamidine hydrochloride continues to redefine boundaries across multiple biomedical disciplines through its tunable reactivity profile and mechanism-based design opportunities. Its ability to bridge fundamental biochemical research with translational medicine underscores its status as an essential tool compound for advancing personalized therapeutics tailored to individual patient genotypes and pathophysiological contexts.

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